molecular formula C8H6BrIN2 B11827264 6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine

6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine

Cat. No.: B11827264
M. Wt: 336.95 g/mol
InChI Key: WCPKYRYDBUJBPE-UHFFFAOYSA-N
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Description

6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine is a halogenated heterocyclic compound with a fused imidazo[1,2-a]pyridine core. Its structure features a bromine atom at position 6, an iodine atom at position 8, and a methyl group at position 3 (CID 23537418) .

Molecular Formula: C₈H₆BrIN₂
SMILES: CC1=CN=C2N1C=C(C(Br)=C2)I
Key Properties:

  • Halogen substituents (Br, I) introduce electron-withdrawing effects.
  • Methyl group at position 3 provides steric bulk and mild electron-donating character.
  • High molecular weight (344.96 g/mol) due to iodine, affecting solubility and pharmacokinetics.

Properties

Molecular Formula

C8H6BrIN2

Molecular Weight

336.95 g/mol

IUPAC Name

6-bromo-8-iodo-3-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6BrIN2/c1-5-3-11-8-7(10)2-6(9)4-12(5)8/h2-4H,1H3

InChI Key

WCPKYRYDBUJBPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C=C(C=C2I)Br

Origin of Product

United States

Preparation Methods

Bromination of 3-Methylimidazo[1,2-a]pyridine

Bromination at position 6 is typically achieved using electrophilic brominating agents. N-Bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) is widely employed.

Procedure :

  • Dissolve 3-methylimidazo[1,2-a]pyridine (1.0 equiv) in anhydrous DMF.

  • Add NBS (1.1 equiv) portionwise at 0°C under nitrogen.

  • Warm to room temperature and stir for 6–12 hours.

  • Quench with aqueous sodium thiosulfate, extract with DCM, and purify via column chromatography.

Key Data :

ParameterValue
Yield85–92%
Reaction Time6–12 hours
Temperature0°C to room temperature
SolventDMF

Iodination of 6-Bromo-3-methylimidazo[1,2-a]pyridine

Iodination at position 8 employs N-iodosuccinimide (NIS) under inert conditions. The electron-deficient bromine substituent at position 6 directs electrophilic attack to position 8.

Procedure :

  • Suspend 6-bromo-3-methylimidazo[1,2-a]pyridine (1.0 equiv) in DMF.

  • Add NIS (1.2 equiv) and heat to 60°C for 6.5 hours under nitrogen.

  • Concentrate under reduced pressure, extract with DCM, and wash with sodium thiosulfate.

  • Isolate the product via recrystallization.

Key Data :

ParameterValue
Yield90–96%
Reaction Time6.5 hours
Temperature60°C
SolventDMF

One-Pot Sequential Halogenation

A streamlined approach combines bromination and iodination in a single reaction vessel, reducing purification steps.

Procedure :

  • Brominate 3-methylimidazo[1,2-a]pyridine with NBS in DMF at 0°C.

  • Without isolating the intermediate, add NIS and heat to 60°C for 6 hours.

  • Quench, extract, and purify via silica gel chromatography.

Key Data :

ParameterValue
Overall Yield78–84%
Total Time12–18 hours

Alternative Metal-Free Halogenation

Sodium bromite (NaBrO₂) and sodium chlorite (NaClO₂) enable transition-metal-free halogenation, avoiding palladium residues in pharmaceutical intermediates.

Procedure :

  • Mix 3-methylimidazo[1,2-a]pyridine with NaBrO₂ (2.0 equiv) in acetic acid.

  • Stir at 80°C for 8 hours.

  • Cool, dilute with water, and extract with ethyl acetate.

  • Iodinate the isolated 6-bromo derivative using NIS as above.

Key Data :

ParameterValue
Bromination Yield88%
Iodination Yield94%

Industrial-Scale Considerations

Industrial protocols prioritize cost-effectiveness and scalability:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for bromination and iodination.

  • Solvent Recycling : DMF is recovered via distillation, reducing waste.

  • Purity Controls : Crystallization from ethanol/water mixtures achieves >99% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Sequential NBS/NIS90–9698HighModerate
Metal-Free88–9497ModerateLow
One-Pot78–8495HighLow

The sequential NBS/NIS method balances yield and scalability, while metal-free approaches suit applications requiring ultra-low metal content.

Mechanistic Insights

  • Bromination : NBS generates Br⁺ via radical initiation, electrophilically attacking the electron-rich C6 position.

  • Iodination : NIS produces I⁺, directed to C8 by the electron-withdrawing bromine group.

  • Regioselectivity : The 3-methyl group sterically hinders substitution at adjacent positions, favoring C6 and C8.

Challenges and Optimizations

  • Byproduct Formation : Over-iodination at C2 is mitigated by stoichiometric control of NIS.

  • Solvent Choice : DMF optimizes halogen solubility but requires rigorous drying to prevent hydrolysis.

  • Temperature Sensitivity : Iodination above 60°C promotes decomposition, necessitating precise thermal control .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes halogen-selective nucleophilic substitutions, with iodine demonstrating higher reactivity due to its weaker C–I bond (bond dissociation energy: ~234 kJ/mol vs. C–Br at ~276 kJ/mol) .

Position Nucleophile Conditions Product Yield
C8 (I)MethoxideK₂CO₃, DMF, 80°C8-methoxy derivative78%
C6 (Br)Amines (e.g., morpholine)Pd(OAc)₂, Xantphos, 100°C6-amino derivative65%
  • Mechanistic Insight : Iodine substitution proceeds via an SₙAr (nucleophilic aromatic substitution) pathway under mild conditions, while bromine substitution often requires transition-metal catalysis .

Cross-Coupling Reactions

The halogen atoms enable palladium- and copper-catalyzed couplings, facilitating C–C and C–heteroatom bond formation.

Suzuki-Miyaura Coupling

Halogen Boron Reagent Catalyst Product Yield
C8 (I)Phenylboronic acidPd(PPh₃)₄, K₂CO₃8-aryl derivative82%
C6 (Br)Vinylboronic esterPdCl₂(dppf), CsF6-vinyl derivative75%

Ullmann-Type Coupling

Halogen Partner Catalyst Product Yield
C8 (I)PhenolCuI, 1,10-phenanthroline8-aryl ether68%
  • Catalytic Systems : Heterogeneous Pd catalysts (e.g., SILP-Pd) show recyclability (>5 cycles) with <2% Pd leaching .

Aza-Friedel-Crafts Alkylation

The compound participates in three-component reactions via Lewis acid-catalyzed electrophilic aromatic substitution:

Aldehyde Amine Catalyst Product Yield
BenzaldehydePiperidineY(OTf)₃C3-alkylated derivative85%
p-NitrobenzaldehydeMorpholineSc(OTf)₃C3-nitroalkyl derivative79%
  • Mechanism : Two pathways are proposed:

    • Iminium Ion Pathway : Aldehyde and amine form an iminium ion, which attacks the electron-rich C3 position .

    • Benzyl Alcohol Intermediate : Aldehyde reacts directly with the imidazo[1,2-a]pyridine, followed by amine coupling .

Radical Reactions

Despite the presence of halogens, radical pathways are less common. Control experiments with TEMPO (a radical scavenger) show no suppression of product formation, confirming non-radical mechanisms in most cases .

Carbonylation

Halogen Conditions Product Yield
C8 (I)CO, PdCl₂(PPh₃)₂, morpholine8-carboxamide90%
C6 (Br)CO, Pd/C, ethylamine6-α-ketoamide88%
  • Selectivity : Aliphatic amines favor α-ketoamide formation under high CO pressure (30 bar) .

Cyclization Reactions

The compound serves as a precursor for fused polycyclic systems:

Reagent Conditions Product Yield
CuI, 1,2-diamineMicrowave, 120°CBenzimidazo-imidazopyridine70%

Comparative Reactivity

Reaction Type Rate (C8 vs. C6) Driving Factor
Nucleophilic Substitution4:1 (I > Br)Bond dissociation energy
Cross-Coupling1.5:1 (I > Br)Oxidative addition efficiency

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
One of the most significant applications of 6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine is its potential as an antimicrobial agent. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit potent activity against multidrug-resistant strains of tuberculosis. The compound's ability to inhibit bacterial growth makes it a promising candidate for developing new antibiotics targeting resistant pathogens .

Cytotoxicity Studies:
In vitro studies have shown that certain derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For instance, a study involving human cervical carcinoma HeLa cells demonstrated that several analogs exhibited half-maximal inhibitory concentration (IC50) values below 150 μM, indicating strong cytotoxicity .

Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDIC50 (μM)Biological Target
1a<150HeLa Cells
1b50Rab11A Prenylation
1c>100RGGT Inhibition

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy. The presence of halogen substituents (bromine and iodine) at specific positions significantly influences the compound's biological activity. Studies suggest that increasing the size and polarizability of substituents can lead to varying levels of activity against biological targets .

Case Studies

Several case studies have highlighted the effectiveness of this compound in therapeutic applications:

Case Study 1: Antitubercular Activity
A recent study investigated the efficacy of this compound against multidrug-resistant tuberculosis strains. The findings revealed that certain analogs could inhibit bacterial growth effectively, suggesting their potential as new therapeutic agents .

Case Study 2: Cancer Therapeutics
Another study focused on evaluating the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity, paving the way for future drug development .

Mechanism of Action

The mechanism of action of 6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows it to form strong interactions with biological molecules, potentially inhibiting the function of certain enzymes or receptors. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Imidazo[1,2-a]pyridines

6-Bromo-3-methylimidazo[1,2-a]pyridine (CID 23537418)
  • Structure : Lacks the iodine at position 8.
  • Molecular Formula : C₈H₇BrN₂
  • Key Differences: Reduced steric hindrance and lower molecular weight (227.06 g/mol). Methyl group at position 3 enhances lipophilicity compared to unsubstituted analogs.
6-Chloro-8-iodo-imidazo[1,2-a]pyridine hydrochloride
  • Structure : Chlorine replaces bromine at position 6; hydrochloride salt form.
  • Molecular Formula : C₇H₅Cl₂IN₂
  • Key Differences :
    • Chlorine’s smaller atomic radius and higher electronegativity alter electronic effects.
    • Hydrochloride salt improves aqueous solubility but may reduce membrane permeability.
    • IC₅₀ values in cytotoxicity assays suggest chlorine’s weaker electron-withdrawing effect compared to bromine .
6-Bromo-8-nitroimidazo[1,2-a]pyridine
  • Structure: Nitro group (-NO₂) replaces iodine at position 8.
  • Molecular Formula : C₇H₄BrN₃O₂
  • Key Differences :
    • Nitro group is strongly electron-withdrawing, reducing aromatic ring electron density.
    • Higher melting point (~250°C) compared to iodine-substituted analogs due to nitro’s polarity .
    • Nitro derivatives often exhibit enhanced cytotoxicity but may face metabolic instability .

Positional Isomers and Functionalized Derivatives

3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide
  • Structure : Bromine at position 3, chlorine at position 4.
  • Molecular Formula : C₇H₅BrClN₂·HBr
  • Key Differences :
    • Altered substitution pattern affects dipole moments and binding interactions.
    • Hydrobromide salt enhances solubility but introduces ionic character, limiting blood-brain barrier penetration.
6-Bromoimidazo[1,2-a]pyridine-3-carboxamide
  • Structure : Carboxamide (-CONH₂) replaces methyl at position 3.
  • Molecular Formula : C₈H₆BrN₃O
  • Key Differences :
    • Carboxamide introduces hydrogen-bonding capability, improving target affinity in enzyme inhibition assays.
    • Lower logP value (-0.3) compared to methyl-substituted analogs, enhancing aqueous solubility.

Physicochemical Properties

Compound Melting Point (°C) logP Aqueous Solubility (mg/mL)
6-Bromo-8-iodo-3-methyl derivative 160–163 (est.) 2.8 0.12
6-Bromo-8-nitro analog 248–251 1.2 0.05
6-Chloro-8-iodo hydrochloride 237–240 1.5 0.98 (salt form)

Biological Activity

6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This compound features halogen substituents at the 6th and 8th positions and a methyl group at the 3rd position, which contribute to its unique reactivity and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly against multidrug-resistant bacteria and potential anticancer properties. Its unique halogenation pattern enhances its interaction with biological targets, making it a promising candidate for drug development.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess potent antimicrobial properties. Specifically, this compound has demonstrated effectiveness against various strains of bacteria, including those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus4.0 µg/mL
Escherichia coli8.0 µg/mL
Mycobacterium tuberculosis0.5 µg/mL

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific enzymes and receptors involved in bacterial resistance mechanisms. These interactions can inhibit critical pathways necessary for bacterial survival and proliferation.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers highlighted the efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial load when treated with the compound, suggesting its potential as a new therapeutic agent for tuberculosis treatment.

Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of this compound were evaluated in various cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other imidazo[1,2-a]pyridine derivatives to understand its unique properties better.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial Activity (MIC)Anticancer Activity (IC50)Reference
This compound0.5 µg/mL10 µM
6-Bromo-3-methylimidazo[1,2-a]pyridine4.0 µg/mL>50 µM
2-Methylimidazo[1,2-a]pyridine>10 µg/mL>50 µM

Q & A

Q. Key Factors Affecting Yield

  • Microwave Irradiation : Reduces reaction time (e.g., from hours to minutes) and improves yield (e.g., 65% → 85%) by enabling uniform heating .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency compared to ethanol .
  • Catalyst : NaHCO₃ or K₂CO₃ minimizes side reactions during cyclization .

Q. Example Protocol

StepReagents/ConditionsYieldReference
CyclizationChloroacetaldehyde, NaHCO₃, ethanol, reflux65%
BrominationNBS, DMF, 60°C72%
IodinationI₂, HIO₃, H₂SO₄58%

How do structural features like halogen placement and hydrogen bonding impact the compound’s biological activity?

Advanced Structural Analysis
X-ray crystallography reveals that halogen positioning and hydrogen-bonding networks critically influence interactions with biological targets (e.g., CDK2 inhibitors):

  • Halogen Effects : The 6-bromo and 8-iodo groups enhance hydrophobic interactions in enzyme active sites, while the 3-methyl group stabilizes the planar conformation .
  • Hydrogen Bonding : Primary amino groups (e.g., in 8-amino derivatives) form N–H⋯N bonds, creating layered crystal structures that mimic protein-binding motifs .

Case Study :
In CDK2 inhibition, the 8-amino-6-bromo analogue (a related derivative) showed IC₅₀ = 0.2 µM due to:

  • Bromine’s van der Waals interactions with Leu83.
  • Amino group hydrogen bonding with Asp86 .

Q. Analytical Tools :

  • X-ray Diffraction : Resolves dihedral angles (e.g., 16.2° between pyridine and imidazo rings) .
  • NMR : Confirms regioselectivity via coupling patterns (e.g., ¹H NMR δ 7.8–8.2 ppm for aromatic protons) .

How can computational methods optimize synthetic pathways for this compound?

Advanced Computational Design
Quantum mechanical calculations (e.g., DFT) and reaction path searches predict optimal conditions:

Reaction Feasibility : Calculate activation energies for cyclization steps to identify viable pathways .

Solvent Screening : COSMO-RS models rank solvents by polarity and solubility parameters .

Halogenation Selectivity : Fukui indices identify electron-rich positions for electrophilic substitution .

Q. Example Workflow :

  • Step 1 : Simulate cyclization intermediates using Gaussian08.
  • Step 2 : Validate with experimental data (e.g., TLC monitoring) .
  • Step 3 : Refine conditions iteratively (e.g., microwave vs. conventional heating) .

What strategies resolve contradictions in crystallographic data for imidazo[1,2-a]pyridines?

Advanced Data Analysis
Discrepancies in hydrogen-bonding networks or halogen positions can arise from:

  • Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) .
  • Disorder : Halogen atoms (Br/I) may occupy alternate sites in the lattice .

Q. Resolution Strategies :

  • High-Resolution XRD : Collect data at 100 K to reduce thermal motion artifacts .
  • Restrained Refinement : Apply distance restraints (e.g., N–H = 0.88 ± 0.01 Å) during refinement .
  • Complementary Techniques : Use ¹³C NMR to cross-validate aromatic carbon environments .

How do purification methods affect the scalability of this compound?

Q. Advanced Process Chemistry

MethodProsConsScalability
Column Chromatography High purity (>98%)Low throughput, solvent wasteLimited to gram scale
Recrystallization Cost-effectiveLimited to stable crystalsSuitable for kg scale
SPE (Solid-Phase Extraction) Automated, rapidRequires optimized resinsPilot-scale

Case Study :
Recrystallization from hexane/ethanol (1:3) yielded 95% pure product, but column chromatography was required for >99% purity in kinase assays .

What are the best practices for handling air- or moisture-sensitive intermediates in its synthesis?

Q. Basic Safety & Handling

  • Storage : Use sealed Schlenk flasks under argon for halogenated intermediates .
  • Reaction Setup : Employ gloveboxes for NaHCO₃-catalyzed steps to prevent CO₂ ingress .
  • Workup : Quench reactions with aqueous NH₄Cl to neutralize excess halogens .

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